Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate
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Overview
Description
Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate involves the reaction of methyl phenylacetate with a trifluoromethylating agent . The reaction typically takes place in the presence of a catalyst and under controlled temperature conditions. The steps are as follows:
Reactants: Methyl phenylacetate and a trifluoromethylating agent.
Catalyst: A suitable catalyst such as cesium carbonate.
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours.
Purification: The product is purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated control systems for temperature and pressure, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)phenylacetate
- Ethyl 3-(trifluoromethyl)phenylacetate
- Methyl 2-(3-oxetanylidene)acetate
Uniqueness
Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
methyl 2-[3-[3-(trifluoromethyl)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-21-15(20)9-11-4-2-5-12(8-11)13-6-3-7-14(10-13)16(17,18)19/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVUJSPACYSEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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